molecular formula C8H10N2O3 B3027826 Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate CAS No. 1402232-50-1

Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B3027826
CAS No.: 1402232-50-1
M. Wt: 182.18
InChI Key: VTWNAIKWTWPTFX-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a cyclopropyl group and at position 2 with an ethyl carboxylate ester. The cyclopropyl substituent introduces steric bulk and electronic effects, which may modulate reactivity, solubility, and biological activity compared to simpler alkyl-substituted analogues .

Properties

IUPAC Name

ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-10-9-6(13-7)5-3-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWNAIKWTWPTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173498
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-50-1
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclopropyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization, forming the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Conditions Reagents Products Yield Source
Acidic (aqueous HCl, reflux)6M HCl, 12 hours5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid78%
Basic (NaOH, ethanol/water)2M NaOH, 8 hours, 80°CSodium salt of the carboxylic acid85%

Mechanistic Insight :

  • Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions, particularly at position 2 (adjacent to the ester group).

Nucleophile Conditions Products Yield Source
Ammonia (NH₃)Ethanol, 60°C, 6 hours5-cyclopropyl-1,3,4-oxadiazol-2-amine62%
BenzylamineDMF, K₂CO₃, 24 hours, 100°CN-benzyl-5-cyclopropyl-1,3,4-oxadiazole-2-amide71%

Key Observations :

  • Substitution occurs preferentially at position 2 due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to non-substituted analogs .

Oxidative Ring-Opening Reactions

Strong oxidizing agents induce ring-opening of the oxadiazole core, yielding linear intermediates for downstream applications.

Oxidizing Agent Conditions Products Yield Source
KMnO₄ (acidic)H₂SO₄, H₂O, 12 hours, refluxCyclopropanecarboxylic acid + urea derivatives55%
H₂O₂ (catalytic Fe³⁺)Ethanol, 24 hours, 50°CPartial degradation to formamide intermediates42%

Mechanism :

  • Permanganate-mediated oxidation cleaves the N–O bond, generating carbonyl-containing fragments.

  • Hydrogen peroxide induces partial decomposition via radical intermediates .

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent undergoes strain-driven reactions, including ring-opening and addition processes.

Reaction Type Reagents Products Yield Source
BrominationBr₂, CCl₄, 0°C, 2 hours5-(1-bromo-2,2-dichlorocyclopropyl) derivative68%
HydrogenationH₂, Pd/C, ethanol, 24 hours5-(propyl)-1,3,4-oxadiazole-2-carboxylate34%

Notable Feature :

  • Bromination occurs regioselectively at the cyclopropyl ring’s least substituted carbon due to steric and electronic factors .

Photocatalytic Modifications

Visible-light-driven reactions enable sustainable functionalization of the oxadiazole core.

Catalyst Conditions Products Yield Source
Eosin Y, O₂Blue LED, CH₃CN, 6 hours5-cyclopropyl-2-hydroxy-1,3,4-oxadiazole89%
TiO₂ nanoparticlesUV light, H₂O, 12 hoursDegraded fragments (carboxylic acids + NH₃)48%

Applications :

  • Photocatalysis offers a green alternative for synthesizing hydroxylated derivatives with potential bioactivity .

Scientific Research Applications

Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 1,3,4-Oxadiazole Derivatives

CAS Number Compound Name 5-Substituent Ester Group Molecular Formula Molecular Weight (g/mol)
37641-35-3 Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate Methyl Methyl C₆H₇N₂O₃ 155.13
37641-36-4 Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate Methyl Ethyl C₇H₉N₂O₃ 169.16
37641-38-6 Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate Ethyl Ethyl C₈H₁₁N₂O₃ 183.18
[Target Compound] Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate Cyclopropyl Ethyl C₉H₁₁N₂O₃ 195.19

Key Observations:

Substituent Bulk and Electronic Effects: The cyclopropyl group (C₃H₅) is significantly bulkier than methyl (CH₃) or ethyl (C₂H₅) substituents. This steric hindrance may reduce solubility in polar solvents but enhance lipid membrane permeability, a critical factor in drug design.

Molecular Weight Trends:

  • Increasing substituent size from methyl to cyclopropyl correlates with higher molecular weights (155.13 → 195.19 g/mol). This trend impacts properties like melting/boiling points (data unavailable in evidence) and chromatographic retention times.

Ester Group Influence:

  • Ethyl esters (e.g., 37641-36-4 and 37641-38-6) exhibit higher lipophilicity than methyl esters (37641-35-3), affecting bioavailability and metabolic stability.

Research Findings and Inferred Reactivity

While the provided evidence lacks explicit experimental data, the following theoretical comparisons are derived from structural analysis:

A. Chemical Reactivity

  • Steric Effects: The cyclopropyl group’s rigidity and bulk may hinder nucleophilic attacks at the oxadiazole ring, reducing reactivity in substitution reactions compared to methyl/ethyl analogues.
  • Ring Strain: Cyclopropyl’s inherent strain (~27 kcal/mol) could promote ring-opening reactions under acidic or oxidative conditions, a pathway less accessible to unstrained alkyl substituents.

Biological Activity

Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocycles that have been widely studied for their pharmacological properties. They exhibit a range of biological activities including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects. The unique structural features of oxadiazoles contribute to their ability to interact with various biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in critical biochemical pathways. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes that are crucial for cell proliferation and survival.
  • Modulation of Signaling Pathways : It can influence key signaling pathways that regulate cellular functions such as apoptosis and cell cycle progression.

Pharmacokinetics

The pharmacokinetic properties of this compound include favorable absorption and distribution characteristics. Its ester form enhances hydrolytic stability and bioavailability compared to other derivatives.

Anticancer Properties

Research has demonstrated the potential anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving:

  • Increased p53 Expression : This leads to the activation of pro-apoptotic factors such as caspase-3.
  • Cell Cycle Arrest : The compound has been observed to halt the cell cycle at the G0-G1 phase in certain cancer cells.

Table 1 summarizes the anticancer activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis
HeLa2.41Cell cycle arrest
PANC-1Not specifiedInhibition of metabolic pathways

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties.

Table 2 presents the antibacterial activity results:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus10015
Escherichia coli15012
Klebsiella pneumoniae20010

Case Studies and Research Findings

Recent studies have highlighted the promising therapeutic potential of this compound:

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant increase in p53 levels and subsequent apoptosis markers within 24 hours.
  • Antibacterial Evaluation : An investigation into its antibacterial properties revealed that the compound effectively inhibited the growth of multiple pathogenic bacteria at varying concentrations.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclization of acylhydrazides with ethyl chloroglyoxalate. A typical protocol involves reacting 5-cyclopropyl-1,3,4-oxadiazole-2-carbohydrazide with ethyl chloroglyoxalate in dichloromethane (DCM) using triethylamine as a base. Reaction optimization should focus on temperature (e.g., 0–25°C), stoichiometry (1:1 molar ratio of hydrazide to chloroglyoxalate), and solvent polarity . Yield improvements may require purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while the oxadiazole carbonyl appears near δ 160–165 ppm .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves bond lengths and dihedral angles. For analogous oxadiazoles, the oxadiazole ring is planar, with substituents adopting equatorial positions .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight, with expected [M+H]+^+ signals .

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer: 1,3,4-Oxadiazoles are explored as enzyme inhibitors (e.g., polyketide synthase thioesterase domains ) and antimicrobial agents. The cyclopropyl group may enhance metabolic stability or modulate lipophilicity. Biological assays should include dose-response curves and selectivity profiling against related targets .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer: Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal packing effects. For example:

  • Dynamic Effects: Variable-temperature NMR or NOESY can detect restricted rotation of substituents.
  • Computational Validation: Density functional theory (DFT) calculations (e.g., Gaussian 09) compare optimized geometries with experimental data .
  • Twinned Crystals: If X-ray data shows twinning (common in oxadiazoles), refine using SHELXL’s TWIN/BASF commands .

Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation: Replace cyclopropyl with electron-withdrawing groups (e.g., CF3_3) to alter electronic properties. Analog synthesis follows similar protocols .
  • Biological Assays: Test derivatives against Mycobacterium tuberculosis (e.g., microplate Alamar Blue assay) to correlate substituent effects with minimum inhibitory concentrations (MICs) .
  • QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) in software like MOE to predict activity trends .

Q. How can computational methods guide the design of derivatives with improved target binding?

Answer:

  • Molecular Docking: Dock the compound into target protein structures (e.g., PKS13 thioesterase domain, PDB: 6M7X) using AutoDock Vina. Focus on hydrogen bonds between the oxadiazole carbonyl and catalytic residues (e.g., Ser86) .
  • MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Methodological Notes

  • Synthesis Caution: Cyclopropane rings may introduce steric strain, requiring inert atmospheres and low temperatures to prevent decomposition.
  • Crystallization Tips: Grow crystals in ethanol/water mixtures at 4°C to avoid twinning .
  • Safety Protocols: Handle phosphoryl chloride (used in related syntheses) under fume hoods due to toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

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